molecular formula C49H89NO25 B14474404 Erythromycin, 4-O-alpha-D-glucopyranosyl-D-gluconate (salt) CAS No. 69779-46-0

Erythromycin, 4-O-alpha-D-glucopyranosyl-D-gluconate (salt)

Cat. No.: B14474404
CAS No.: 69779-46-0
M. Wt: 1092.2 g/mol
InChI Key: NNRXCKZMQLFUPL-HOODTPICSA-N
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Description

Erythromycin, 4-O-alpha-D-glucopyranosyl-D-gluconate (salt) is a derivative of erythromycin, a well-known macrolide antibiotic. This compound is formed by the conjugation of erythromycin with a glucopyranosyl-gluconate moiety, enhancing its solubility and stability. Erythromycin itself is produced by the bacterium Streptomyces erythraeus and is widely used to treat various bacterial infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of erythromycin, 4-O-alpha-D-glucopyranosyl-D-gluconate (salt) involves the conjugation of erythromycin with glucopyranosyl-gluconate. This process typically requires the activation of the hydroxyl groups on the glucopyranosyl-gluconate, followed by a coupling reaction with erythromycin under mild conditions to preserve the integrity of the macrolide structure.

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation of Streptomyces erythraeus to produce erythromycin, followed by chemical modification to attach the glucopyranosyl-gluconate moiety. The process includes purification steps to ensure the final product’s quality and consistency.

Chemical Reactions Analysis

Types of Reactions

Erythromycin, 4-O-alpha-D-glucopyranosyl-D-gluconate (salt) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the glucopyranosyl-gluconate moiety, altering the compound’s properties.

    Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.

Major Products

Scientific Research Applications

Erythromycin, 4-O-alpha-D-glucopyranosyl-D-gluconate (salt) has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study macrolide modifications and their effects on solubility and stability.

    Biology: Investigated for its interactions with bacterial ribosomes and its efficacy against various bacterial strains.

    Medicine: Explored for its potential to treat bacterial infections with improved pharmacokinetic properties.

    Industry: Utilized in the development of new antibiotic formulations and drug delivery systems.

Mechanism of Action

The mechanism of action of erythromycin, 4-O-alpha-D-glucopyranosyl-D-gluconate (salt) involves binding to the 50S ribosomal subunit of susceptible bacteria, inhibiting protein synthesis. This action prevents the growth and replication of bacteria, leading to their eventual death. The glucopyranosyl-gluconate moiety enhances the compound’s solubility, allowing for better absorption and distribution in the body.

Comparison with Similar Compounds

Similar Compounds

    Erythromycin lactobionate: Another derivative of erythromycin with enhanced solubility.

    Erythromycin ethylsuccinate: A prodrug of erythromycin designed for improved oral bioavailability.

    Erythromycin stearate: A salt form of erythromycin with different solubility properties.

Uniqueness

Erythromycin, 4-O-alpha-D-glucopyranosyl-D-gluconate (salt) is unique due to its specific glucopyranosyl-gluconate moiety, which provides distinct advantages in terms of solubility and stability compared to other erythromycin derivatives. This uniqueness makes it a valuable compound for various scientific and medical applications.

Properties

CAS No.

69779-46-0

Molecular Formula

C49H89NO25

Molecular Weight

1092.2 g/mol

IUPAC Name

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid

InChI

InChI=1S/C37H67NO13.C12H22O12/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;3-10,12-20H,1-2H2,(H,21,22)/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31?,32-,34+,35-,36-,37-;3-,4-,5-,6+,7-,8-,9-,10-,12-/m11/s1

InChI Key

NNRXCKZMQLFUPL-HOODTPICSA-N

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@](C([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)O)O)O)O)O)O)O

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O

Origin of Product

United States

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